1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol
1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0775825
InChI:
InChI=1S/C16H22N2O2/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14/h2-8,13,17-19H,9-12H2,1H3
SMILES:
CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O
Molecular Formula:
C16H22N2O2
Molecular Weight:
274.36 g/mol
1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol
CAS No.:
Cat. No.: VC0775825
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | 1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol |
| Standard InChI | InChI=1S/C16H22N2O2/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14/h2-8,13,17-19H,9-12H2,1H3 |
| Standard InChI Key | KHDMUXBLEJQVED-UHFFFAOYSA-N |
| SMILES | CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O |
| Canonical SMILES | CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator